molecular formula C12H10BrNS B3385410 Benzenamine, 2-[(2-bromophenyl)thio]- CAS No. 63107-77-7

Benzenamine, 2-[(2-bromophenyl)thio]-

Cat. No.: B3385410
CAS No.: 63107-77-7
M. Wt: 280.19 g/mol
InChI Key: ZASKDGHKVZJBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 2-[(2-bromophenyl)thio]-: is an organic compound with the molecular formula C12H10BrNS and a molecular weight of 280.18 g/mol . It is also known by its synonym 2-[(2-bromophenyl)sulfanyl]aniline . This compound is characterized by the presence of a bromophenyl group attached to a benzenamine via a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-[(2-bromophenyl)thio]- typically involves the reaction of 2-bromothiophenol with 2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 2-[(2-bromophenyl)thio]- can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like or are commonly used.

    Reduction: or are typical reducing agents.

    Substitution: or in polar aprotic solvents like or .

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzenamine, 2-[(2-bromophenyl)thio]- is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceutical intermediates .

Biology: In biological research, this compound is used to study the effects of sulfur-containing aromatic amines on biological systems. It serves as a model compound for understanding the metabolism and toxicity of similar compounds.

Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of antimicrobial and anticancer agents due to its ability to interact with biological targets.

Industry: In the industrial sector, Benzenamine, 2-[(2-bromophenyl)thio]- is used in the production of dyes , pigments , and polymers . Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of Benzenamine, 2-[(2-bromophenyl)thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors , altering their activity. The sulfur atom in the compound plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Benzenamine, 2-[(2-chlorophenyl)thio]-
  • Benzenamine, 2-[(2-fluorophenyl)thio]-
  • Benzenamine, 2-[(2-iodophenyl)thio]-

Comparison:

  • Benzenamine, 2-[(2-bromophenyl)thio]- is unique due to the presence of the bromine atom, which influences its reactivity and interactions.
  • Compared to its chloro, fluoro, and iodo analogs, the bromine-containing compound exhibits different electronic and steric properties , affecting its chemical behavior and applications.
  • The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

2-(2-bromophenyl)sulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNS/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASKDGHKVZJBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500314
Record name 2-[(2-Bromophenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63107-77-7
Record name 2-[(2-Bromophenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-bromophenyl)sulfanyl]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 2-[(2-bromophenyl)thio]-
Reactant of Route 2
Reactant of Route 2
Benzenamine, 2-[(2-bromophenyl)thio]-
Reactant of Route 3
Reactant of Route 3
Benzenamine, 2-[(2-bromophenyl)thio]-
Reactant of Route 4
Reactant of Route 4
Benzenamine, 2-[(2-bromophenyl)thio]-
Reactant of Route 5
Reactant of Route 5
Benzenamine, 2-[(2-bromophenyl)thio]-
Reactant of Route 6
Reactant of Route 6
Benzenamine, 2-[(2-bromophenyl)thio]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.